4-(2-Hydroxyethyl)amino-2-methylquinoline
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Overview
Description
4-(2-Hydroxyethyl)amino-2-methylquinoline is a chemical compound with the molecular formula C12H14N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)amino-2-methylquinoline typically involves the reaction of 2-methylquinoline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the hydrogen atom on the amino group of 2-methylquinoline, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)amino-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-oxoethyl)amino-2-methylquinoline.
Reduction: Formation of tetrahydro-4-(2-hydroxyethyl)amino-2-methylquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Hydroxyethyl)amino-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)amino-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the hydroxyethylamino group, resulting in different chemical and biological properties.
4-Hydroxy-2-methylquinoline: Contains a hydroxyl group at the 4-position but lacks the amino group.
4-Amino-2-methylquinoline: Contains an amino group at the 4-position but lacks the hydroxyethyl group.
Uniqueness
4-(2-Hydroxyethyl)amino-2-methylquinoline is unique due to the presence of both the hydroxyethyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-[(2-methylquinolin-4-yl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-8-12(13-6-7-15)10-4-2-3-5-11(10)14-9/h2-5,8,15H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJABTGEOPFIGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364430 |
Source
|
Record name | 4-(2-Hydroxyethyl)amino-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116289-37-3 |
Source
|
Record name | 4-(2-Hydroxyethyl)amino-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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